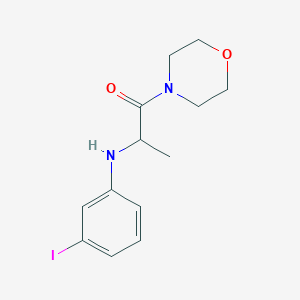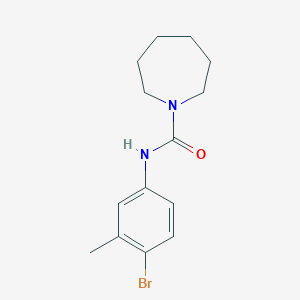
Potassium 2-carboxy-4,6-diiodophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-carboxy-4,6-diiodophenolate is a chemical compound with the molecular formula C7H3I2KO3 It is known for its unique structure, which includes two iodine atoms and a carboxylate group attached to a phenolate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 2-carboxy-4,6-diiodophenolate can be synthesized through a series of chemical reactions involving the iodination of phenol derivatives followed by carboxylation. The typical synthetic route involves the following steps:
Iodination: Phenol is treated with iodine and an oxidizing agent to introduce iodine atoms at the 4 and 6 positions of the phenol ring.
Carboxylation: The diiodophenol is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylate group at the 2 position.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-carboxy-4,6-diiodophenolate undergoes various chemical reactions, including:
Oxidation: The phenolate ring can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, deiodinated phenol derivatives, and substituted phenol compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium 2-carboxy-4,6-diiodophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of potassium 2-carboxy-4,6-diiodophenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolate group can act as a nucleophile, participating in various biochemical reactions. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 2-carboxy-4,6-dibromophenolate: Similar structure but with bromine atoms instead of iodine.
Potassium 2-carboxy-4,6-dichlorophenolate: Contains chlorine atoms instead of iodine.
Potassium 2-carboxy-4,6-difluorophenolate: Contains fluorine atoms instead of iodine.
Uniqueness
Potassium 2-carboxy-4,6-diiodophenolate is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. These properties make it particularly useful in specific applications where iodine’s characteristics are advantageous.
Eigenschaften
Molekularformel |
C7H3I2KO3 |
|---|---|
Molekulargewicht |
428.00 g/mol |
IUPAC-Name |
potassium;2-carboxy-4,6-diiodophenolate |
InChI |
InChI=1S/C7H4I2O3.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
SNHIVWOGVZUVLO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)[O-])I)I.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)
![5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine](/img/structure/B14916053.png)
![6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14916054.png)

